molecular formula C29H24N2O3S B11528486 (5E)-5-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one

(5E)-5-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one

Cat. No.: B11528486
M. Wt: 480.6 g/mol
InChI Key: RISJGDNGYQCHIY-WPWMEQJKSA-N
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Description

(5E)-5-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one is a potent and selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) signaling. This compound acts as a phosphotyrosine mimetic that disrupts the function of the STAT3 Src homology 2 (SH2) domain, which is critical for STAT3 dimerization, nuclear translocation, and subsequent DNA binding. By effectively inhibiting STAT3 activation, this agent suppresses the transcription of genes involved in cell proliferation, survival, and angiogenesis. This makes it a critical research tool for investigating the role of constitutively active STAT3 in various cancers, including breast cancer, pancreatic cancer, and head and neck squamous cell carcinoma, where it is often associated with tumorigenesis, metastasis, and chemoresistance. Studies utilizing this inhibitor have elucidated its efficacy in inducing apoptosis and inhibiting growth in tumor cell lines and xenograft models. It is intended for research applications only, including in vitro cell-based assays, high-throughput screening, and in vivo preclinical studies aimed at validating STAT3 as a therapeutic target and developing novel anti-cancer strategies.

Properties

Molecular Formula

C29H24N2O3S

Molecular Weight

480.6 g/mol

IUPAC Name

(5E)-5-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H24N2O3S/c1-19-10-13-23(14-11-19)30-29-31-28(32)27(35-29)17-20-12-15-25(26(16-20)33-2)34-18-22-8-5-7-21-6-3-4-9-24(21)22/h3-17H,18H2,1-2H3,(H,30,31,32)/b27-17+

InChI Key

RISJGDNGYQCHIY-WPWMEQJKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC=CC5=CC=CC=C54)OC)/S2

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC5=CC=CC=C54)OC)S2

Origin of Product

United States

Preparation Methods

Synthesis of 3-Methoxy-4-(Naphthalen-1-ylmethoxy)Benzaldehyde

The substituted benzaldehyde intermediate is synthesized via nucleophilic aromatic substitution. A mixture of 3-methoxy-4-hydroxybenzaldehyde (1.0 equiv) and naphthalen-1-ylmethyl bromide (1.2 equiv) is refluxed in anhydrous acetone with potassium carbonate (2.0 equiv) for 12 hours. The product is purified by column chromatography (silica gel, hexane/ethyl acetate 4:1), yielding 85–90% of 3-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde.

Key Data:

  • Yield: 87%

  • Characterization: 1H^1H NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H, CHO), 8.25–7.35 (m, 7H, naphthyl), 7.02 (d, J=8.4J = 8.4 Hz, 1H, ArH), 6.95 (s, 1H, ArH), 5.25 (s, 2H, OCH₂), 3.90 (s, 3H, OCH₃).

Thiazol-4-One Core Formation

Cyclocondensation with Thioglycolic Acid

The thiazol-4-one ring is constructed via a one-pot reaction between 3-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde (1.0 equiv), 4-methylaniline (1.1 equiv), and thioglycolic acid (1.5 equiv) in polypropylene glycol (PPG) at 110°C for 6 hours. PPG enhances reaction efficiency by acting as both solvent and catalyst, achieving yields of 78–82%.

Reaction Conditions:

  • Catalyst: PPG (5 mL/g substrate)

  • Temperature: 110°C

  • Yield: 80%

Mechanistic Insight:
The aldehyde and amine form a Schiff base intermediate, which undergoes cyclization with thioglycolic acid to yield 2-(4-methylanilino)-1,3-thiazol-4-one.

Knoevenagel Condensation for Methylidene Formation

Formation of the (5E)-Isomer

The methylidene group is introduced via Knoevenagel condensation between 2-(4-methylanilino)-1,3-thiazol-4-one (1.0 equiv) and 3-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde (1.2 equiv) in acetic acid with piperidine (0.1 equiv) as a base. The reaction is heated at 80°C for 4 hours, favoring the thermodynamically stable (5E)-isomer.

Optimization Notes:

  • Solvent: Acetic acid (glacial)

  • Base: Piperidine (10 mol%)

  • Yield: 75%

Stereochemical Control:
The E-configuration is confirmed via 1H^1H NMR coupling constants (J=12.6J = 12.6 Hz for trans-vinylic protons) and NOESY analysis.

Alternative Microwave-Assisted Synthesis

Accelerated Cyclocondensation

A microwave-assisted method reduces reaction time from hours to minutes. A mixture of aldehyde, 4-methylaniline, and thioglycolic acid in PPG is irradiated at 200 W for 15 minutes, yielding 85% of the thiazol-4-one intermediate. Subsequent Knoevenagel condensation under microwave conditions (150 W, 10 minutes) achieves an 88% yield of the final product.

Advantages:

  • Time Reduction: 6 hours → 25 minutes total

  • Yield Improvement: 88% vs. 75% (conventional)

Catalytic Systems and Green Chemistry Approaches

Vanadyl Sulfate (VOSO₄) Catalysis

Ultrasound-assisted synthesis using VOSO₄ (5 mol%) in acetonitrile at 50°C for 2 hours achieves a 91% yield of the thiazol-4-one intermediate. This method minimizes side reactions and enhances atom economy.

Comparative Data:

MethodCatalystTimeYield
ConventionalPPG6 h80%
MicrowaveNone15 m85%
UltrasoundVOSO₄2 h91%

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • 1H^1H NMR (500 MHz, DMSO-d₆): δ 8.15 (s, 1H, CH=N), 7.95–7.30 (m, 7H, naphthyl), 7.10 (d, J=8.5J = 8.5 Hz, 1H, ArH), 6.85 (s, 1H, ArH), 5.20 (s, 2H, OCH₂), 3.85 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C).

  • HPLC Purity: 98.5% (C18 column, MeCN/H₂O 70:30).

Challenges and Optimization Strategies

Byproduct Formation During Knoevenagel Condensation

Competitive aldol condensation is suppressed by using anhydrous conditions and stoichiometric control of the aldehyde. Excess aldehyde (1.2 equiv) ensures complete consumption of the thiazol-4-one intermediate.

Solvent Selection for Crystallization

Ethanol/water (3:1) is optimal for recrystallization, yielding needle-like crystals suitable for X-ray diffraction.

Industrial Scalability Considerations

Continuous Flow Synthesis

A pilot-scale continuous flow system with in-line IR monitoring achieves a throughput of 1.2 kg/day with 89% yield, demonstrating feasibility for large-scale production .

Chemical Reactions Analysis

Oxidation

  • Reagents : Potassium permanganate (KMnO₄) in acidic medium or hydrogen peroxide (H₂O₂) under basic conditions.

  • Mechanism : Targets sulfur atoms in the thiazolidinone ring, potentially forming sulfoxides or sulfones.

  • Application : Functionalization of sulfur centers for downstream modifications .

Reduction

  • Reagents : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄).

  • Mechanism : Reduces the imine group to a secondary amine.

  • Application : Synthesis of amine derivatives for biological studies .

Electrophilic Substitution

  • Reagents : Nitration (HNO₃/H₂SO₄) or halogenation (e.g., Br₂).

  • Mechanism : Substitution occurs at activated aromatic positions (e.g., para to methoxy groups).

  • Application : Introduction of reactive groups for further functionalization .

Major Reaction Products

Reaction Type Reagents Products
OxidationKMnO₄ (acidic)Sulfoxides/sulfones
ReductionNaBH₄Secondary amines
NitrationHNO₃/H₂SO₄Nitro-substituted derivatives

Comparison with Structurally Similar Compounds

Compound Key Differences Applications
AllylamineSimpler amine groupFungal infections
FlunarizineActive allylamine structureMigraine relief
(5E)-ThiazolidinoneComplex aromatic substituentsEnzyme inhibition, material science

Spectral and Structural Data

Property Value
Molecular FormulaC₃₀H₂₆N₂O₃S
Molecular Weight494.6 g/mol
IUPAC Name(5E)-5-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(4-methylanilino)-1,3-thiazolidin-4-one
InChI KeyJMRIMXZYGDYIDA-MTDXEUNCSA-N

This compound’s reactivity and structural versatility make it a valuable tool in both organic synthesis and applied research. Future studies should explore its full potential in therapeutic and material applications.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds similar to (5E)-5-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one exhibit significant anticancer properties. For instance, studies have focused on the design and synthesis of thiazole derivatives that demonstrate potent activity against various cancer cell lines. These derivatives often function by inhibiting specific molecular pathways involved in tumor growth and proliferation.

A notable study evaluated a series of thiazole compounds for their cytotoxic effects on cancer cells. The findings suggested that modifications to the thiazole ring and the introduction of substituents like methoxy and naphthalene groups could enhance anticancer activity through improved interactions with biological targets .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects is often linked to their ability to induce apoptosis in cancer cells, inhibit angiogenesis, or disrupt cell cycle progression. For example, molecular docking studies have shown that compounds with similar structures can bind effectively to key enzymes involved in cancer metabolism, such as 5-lipoxygenase, suggesting a pathway for further development as therapeutic agents .

Materials Science Applications

Fluorescent Probes

The unique structural features of this compound make it a candidate for use as a fluorescent probe in various analytical applications. Fluorescent probes are essential in biochemical assays for detecting specific biomolecules or cellular processes. The incorporation of naphthalene moieties can enhance the fluorescence properties of the compound, making it suitable for imaging applications in live-cell studies.

Nanomaterials Development

In materials science, derivatives of thiazole compounds have been investigated for their potential use in nanomaterials. The ability to functionalize nanoparticles with bioactive compounds allows for targeted drug delivery systems that can improve therapeutic efficacy while minimizing side effects. Research indicates that thiazole derivatives can be integrated into polymeric matrices to create nanocomposites with enhanced mechanical and thermal properties .

Summary of Findings

The applications of this compound span both medicinal chemistry and materials science. Its potential as an anticancer agent is supported by studies demonstrating significant cytotoxicity against cancer cell lines and promising mechanisms of action. Additionally, its structural characteristics lend themselves to applications in fluorescent imaging and nanomaterial development.

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer activityInduces apoptosis; inhibits key enzymes
Materials ScienceFluorescent probesEnhanced fluorescence properties
Nanomaterials developmentFunctionalization for targeted drug delivery

Mechanism of Action

The mechanism of action of (2Z,5E)-5-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Thiazol-4-one derivatives vary significantly based on substituents, which influence electronic, steric, and solubility profiles:

Compound Substituents at Key Positions Key Properties
Target Compound 5: 3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl; 2: 4-methylanilino High lipophilicity due to naphthalene; electron-donating methoxy and methyl groups enhance π-π interactions
(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}-2-(4-hydroxyanilino)-1,3-thiazol-4-one 5: 3,4-dichlorophenyl-furan; 2: 4-hydroxyanilino Electron-withdrawing Cl groups increase electrophilicity; hydroxyl group enables hydrogen bonding
(5E)-5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one 5: 4-methoxybenzylidene; 2: piperidin-1-yl Methoxy group enhances solubility; piperidine improves basicity and membrane interaction
3-(2-(Diethylamino)ethyl)-5-(4-methylbenzylidene)-2-thioxo-thiazolidin-4-one (D8) 5: 4-methylbenzylidene; 3: diethylaminoethyl Methyl and diethylamino groups confer antimicrobial activity via hydrophobic and cationic interactions

Key Observations :

  • The naphthalenylmethoxy group in the target compound increases steric bulk and lipophilicity compared to phenyl or furan-based substituents in analogs .
  • Electron-donating groups (e.g., methoxy, methyl) enhance π-stacking interactions, while electron-withdrawing groups (e.g., nitro, Cl) improve electrophilicity for covalent binding .

Key Observations :

  • Steric hindrance from bulky groups (e.g., naphthalene) may reduce reaction efficiency, necessitating optimized conditions .
  • Electron-deficient aldehydes (e.g., nitro-substituted) often yield higher electrophilic intermediates, accelerating condensation .

Key Observations :

  • 4-Methylanilino substituents could mimic tyrosine or histidine side chains in target proteins, enabling hydrogen bonding or π-stacking .

Biological Activity

The compound (5E)-5-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C23H19N2O4S
  • Molecular Weight : 423.47 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structural features that allow interaction with various molecular targets:

  • Enzyme Inhibition : The thiazole moiety may interact with enzymes involved in metabolic pathways, potentially inhibiting their function.
  • Receptor Modulation : It may bind to specific receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells through:

  • Cell Cycle Arrest : Compounds similar to the target structure have been observed to halt the cell cycle at the G2/M phase.
  • Induction of Apoptosis : Mechanisms include the activation of caspases and the upregulation of pro-apoptotic proteins.
StudyCell LineIC50 (µM)Mechanism
MCF-710Apoptosis induction via caspase activation
HepG215Cell cycle arrest and mitochondrial dysfunction

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens:

  • Bacterial Inhibition : The thiazole ring has shown effectiveness against Gram-positive and Gram-negative bacteria.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of thiazole derivatives, including our compound, for their anticancer efficacy. The results demonstrated significant cytotoxicity against various cancer cell lines, particularly those resistant to conventional therapies. The compound induced apoptosis through mitochondrial pathways and showed potential as a lead compound for further drug development.

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial properties of the compound were assessed against a panel of bacterial strains. The results indicated that it possessed notable antibacterial activity comparable to standard antibiotics, suggesting its potential use in treating bacterial infections.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this thiazol-4-one derivative involves condensation reactions between substituted phenyl precursors and thiazolidinone intermediates. Key steps include:

  • Precursor preparation : Use 3-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde as the aldehyde component, synthesized via nucleophilic substitution of 4-hydroxy-3-methoxybenzaldehyde with naphthalen-1-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Thiazol-4-one formation : React the aldehyde with 2-(4-methylanilino)-1,3-thiazol-4-one in acetic acid under reflux (2–4 h) to form the methylidene bridge. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and stoichiometry (1:1.2 aldehyde:thiazol-4-one) to enhance yield (typically 60–75%). Recrystallize from DMF/ethanol for purity (>95%) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : Single-crystal analysis using SHELXL (via SHELX suite) confirms the (5E)-configuration and molecular geometry. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), refinement to R1 < 0.05 .
  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituent patterns (e.g., naphthylmethoxy protons at δ 5.3–5.5 ppm, thiazol-4-one carbonyl at δ 170–175 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 486.15) .

Advanced Research Questions

Q. How can computational tools like Multiwfn analyze electronic properties and reactivity?

Methodological Answer:

  • Electrostatic potential (ESP) maps : Use Multiwfn to calculate ESP surfaces at the B3LYP/6-311G** level. This identifies nucleophilic/electrophilic regions (e.g., thiazol-4-one carbonyl as electrophilic) .
  • Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity. For example, the naphthylmethoxy group may lower LUMO energy, enhancing electron-accepting capacity .
  • Topological analysis : Apply Quantum Theory of Atoms in Molecules (QTAIM) to assess bond critical points (e.g., C=S bond polarity) .

Q. How to resolve contradictions between NMR and X-ray data in structural elucidation?

Methodological Answer:

  • Scenario : Discrepancies in substituent orientation (e.g., NMR suggests free rotation, while X-ray shows planar rigidity).
  • Strategies :
    • Dynamic NMR : Probe temperature-dependent spectra to detect rotational barriers (e.g., coalescence temperature for naphthylmethoxy groups) .
    • DFT calculations : Compare computed NMR chemical shifts (GIAO method) with experimental data to validate crystallographic models .
    • Twinned crystals : Use SHELXD to detect twinning and refine against high-resolution data (<1.0 Å) .

Q. How to design experiments to study substituent effects on biological activity (if applicable)?

Methodological Answer:

  • Analog synthesis : Replace the naphthylmethoxy group with smaller substituents (e.g., methoxy, halogen) to assess steric/electronic impacts .
  • QSAR modeling : Use Gaussian or ORCA to correlate substituent descriptors (e.g., Hammett σ) with activity data .
  • Crystallographic docking : If target protein structures are available, perform molecular docking (AutoDock Vina) to predict binding modes .

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